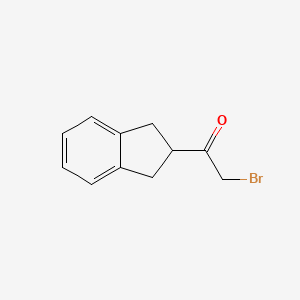
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one
Vue d'ensemble
Description
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one is an organic compound with the molecular formula C11H11BrO It is a derivative of indanone, featuring a bromine atom attached to the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one typically involves the bromination of 1-indanone. One common method is the reaction of 1-indanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the indanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for the reduction of the carbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include various substituted indanones, depending on the nucleophile used.
Reduction: The major product is 2-bromo-1-indanol.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Indanone: The parent compound without the bromine atom.
2-Bromo-1-indanol: The reduced form of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one.
2-Bromo-1-indanone: A closely related compound with a similar structure.
Uniqueness
Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C11H11BrO |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethanone |
InChI |
InChI=1S/C11H11BrO/c12-7-11(13)10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-7H2 |
Clé InChI |
QETZSZNCWLMCSR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC=CC=C21)C(=O)CBr |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B8469511.png)
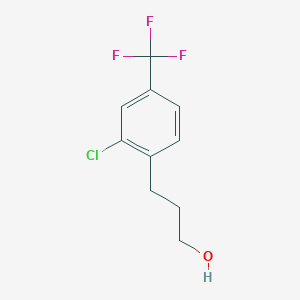
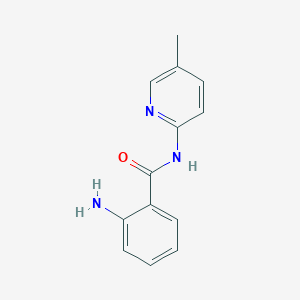
![Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate](/img/structure/B8469522.png)
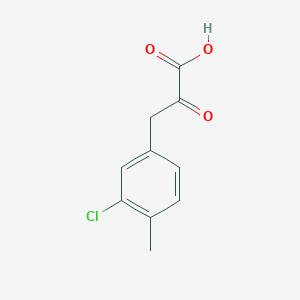
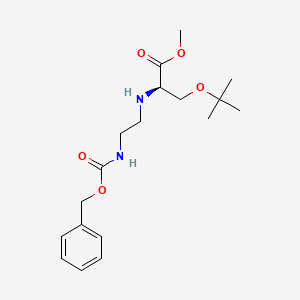
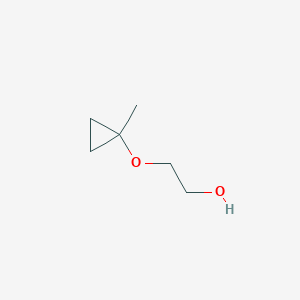
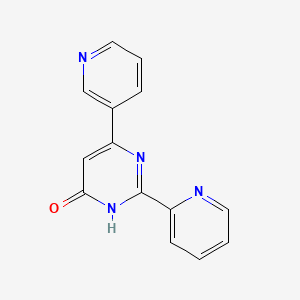
![1H-Imidazole, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B8469568.png)
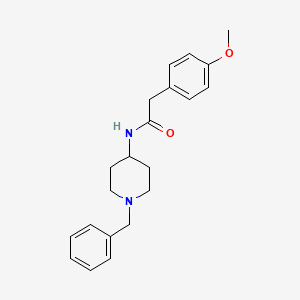
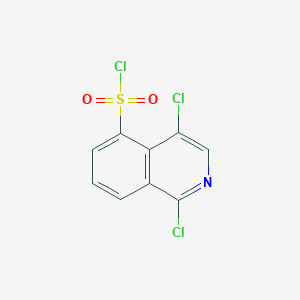
![1-[(2S)-1-ethylpyrrolidin-2-yl]-N-methylmethanamine](/img/structure/B8469590.png)
![Benzyl 7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B8469599.png)

